molecular formula C9H11NO4S B3059072 N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide CAS No. 94094-49-2

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B3059072
CAS No.: 94094-49-2
M. Wt: 229.26 g/mol
InChI Key: DSQXYAPFBZKYLU-UHFFFAOYSA-N
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Description

N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with a hydroxyl group at the para position, an acetyl group at the meta position, and a methanesulfonamide moiety. Key properties include:

  • Molecular formula: C₉H₁₁NO₄S
  • Molecular weight: 229.25 g/mol (GLPBIO, 2017) .
  • CAS number: 94094-49-2 (registered in the EU under EC 257-485-9) .
  • Applications: Primarily used in research settings, particularly in synthesizing derivatives for pharmacological studies, though specific biological activities remain under investigation .

Properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(11)8-5-7(3-4-9(8)12)10-15(2,13)14/h3-5,10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQXYAPFBZKYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90916505
Record name N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide
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Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94094-49-2
Record name N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)methanesulphonamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide
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Record name N-(3-acetyl-4-hydroxyphenyl)methanesulphonamide
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Preparation Methods

Preparation of N-(4-Methoxyphenyl)acetamide

The synthesis begins with 4-methoxyaniline (4-aminoanisole), which undergoes acetylation using acetic anhydride in pyridine at room temperature. This yields N-(4-methoxyphenyl)acetamide, a stable intermediate that protects the amine during subsequent reactions:

$$
\text{4-Methoxyaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{N-(4-Methoxyphenyl)acetamide} \quad (85\% \text{ yield})
$$

Friedel-Crafts Acylation at Position 3

The meta-directing nature of the acetamide group enables regioselective acylation at the 3-position. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, the reaction proceeds via electrophilic aromatic substitution:

$$
\text{N-(4-Methoxyphenyl)acetamide} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-Acetyl-N-(4-methoxyphenyl)acetamide} \quad (75\% \text{ yield})
$$

Critical Note : Excess AlCl₃ (3.0 equiv) and controlled temperature prevent diacylation byproducts.

Demethylation to 4-Hydroxy Derivative

The methoxy group at position 4 is converted to hydroxyl using BBr₃ in dichloromethane under inert conditions:

$$
\text{3-Acetyl-N-(4-methoxyphenyl)acetamide} \xrightarrow{\text{BBr}_3, -78^\circ\text{C}} \text{3-Acetyl-N-(4-hydroxyphenyl)acetamide} \quad (90\% \text{ yield})
$$

Hydrolysis of Acetamide to Free Amine

Acidic hydrolysis with 6M HCl liberates the primary amine:

$$
\text{3-Acetyl-N-(4-hydroxyphenyl)acetamide} \xrightarrow{\text{HCl, reflux}} \text{3-Acetyl-4-hydroxyaniline} \quad (80\% \text{ yield})
$$

Sulfonamide Formation with Methanesulfonyl Chloride

The final step involves reacting 3-acetyl-4-hydroxyaniline with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base:

$$
\text{3-Acetyl-4-hydroxyaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide} \quad (95\% \text{ yield})
$$

Reaction Table 1 : Summary of Synthetic Steps

Step Key Reagents Conditions Yield
1 Acetic anhydride, pyridine RT, 2 h 85%
2 Acetyl chloride, AlCl₃ 0–5°C, 4 h 75%
3 BBr₃ -78°C → RT, 12 h 90%
4 6M HCl Reflux, 4 h 80%
5 MsCl, Et₃N 0°C → RT, 1 h 95%

Alternative Synthetic Approaches

Direct Sulfonylation of 3-Acetyl-4-hydroxyaniline

A streamlined one-step method involves reacting pre-synthesized 3-acetyl-4-hydroxyaniline (commercially unavailable) with methanesulfonyl chloride. However, the amine’s sensitivity to oxidation necessitates inert atmospheres and stoichiometric base.

Nitro Group Reduction Pathway

An alternative route starts with 3-nitro-4-hydroxyacetophenone , where the nitro group is reduced to amine using hydrogenation (Pd/C, H₂):

$$
\text{3-Nitro-4-hydroxyacetophenone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Acetyl-4-hydroxyaniline} \quad (70\% \text{ yield})
$$

Subsequent sulfonylation follows Step 1.5.

Analytical Characterization

Key spectral data for intermediates and the final product include:

  • N-(4-Methoxyphenyl)acetamide : ¹H NMR (CDCl₃) δ 7.84 (bs, 1H), 7.35 (m, 2H), 6.79 (m, 2H), 3.74 (s, 3H), 2.08 (s, 3H).
  • This compound : Melting point 137–138°C (toluene recrystallization), ESI-MS m/z 230.1 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity in Friedel-Crafts : Competing para-acylation is minimized using nitromethane as a solvent.
  • Demethylation Side Reactions : Over-exposure to BBr₃ may cleave acetamide; stepwise addition at low temperatures is critical.
  • Sulfonylation Efficiency : Excess methanesulfonyl chloride (1.2 equiv) ensures complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonamide group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide -OH (para), -COCH₃ (meta) C₉H₁₁NO₄S 229.25 Research use; potential COX-2 ligand
N-(3-Methyl-4-nitrophenyl)methanesulfonamide -NO₂ (para), -CH₃ (meta) C₈H₁₀N₂O₄S 230.24 Higher lipophilicity (LogP: 2.95)
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide -OCH₃ (para), -COCH₃ (para) C₁₅H₁₅NO₄S 313.35 Antibacterial and antioxidant applications
N-(3-Chloro-4-methylphenyl)methanesulfonamide -Cl (meta), -CH₃ (para) C₈H₁₀ClNO₂S 219.69 Industrial use; high halogen-induced stability
N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide -NO₂ (para), phenoxy (meta) C₁₃H₁₂N₂O₆S 332.31 COX-2 imaging agent; radiotracer candidate

Biological Activity

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and therapeutic contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : Approximately 229.25 g/mol
  • Functional Groups : The compound features an acetyl group at the 3-position and a hydroxyl group at the 4-position of a phenyl ring, contributing to its unique chemical reactivity and biological properties.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are essential in the inflammatory response. Specifically, it has been shown to inhibit COX-2 activity, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . This inhibition leads to a decrease in prostaglandin synthesis, which is pivotal in mediating inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in various cell lines. The structure's similarity to established NSAIDs suggests a competitive inhibition mechanism against COX enzymes .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity, although comprehensive research is still needed to fully elucidate this aspect. The compound's structural features may enhance its interaction with microbial targets .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Hydroxyphenyl)methanesulfonamideHydroxyl group at para positionAnti-inflammatory but less potent
N-(4-acetyl-2-hydroxyphenyl)methanesulfonamideAcetyl group at para positionSimilar anti-inflammatory properties
N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamideBromoacetyl instead of acetylIncreased reactivity; potential for enhanced biological activity

The unique substitution pattern of this compound differentiates it from these analogs, potentially leading to distinct biological effects .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the anti-inflammatory effects demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines in cultured macrophages.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines indicated that this compound could induce apoptosis, warranting further investigation into its potential as an anticancer agent .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinities of this compound with COX enzymes, reinforcing its role as a competitive inhibitor .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using AutoDock Vina. The sulfonamide group often anchors to zinc ions in active sites .
  • QSAR Modeling : Develop quantitative models correlating logP values with antibacterial efficacy (R² > 0.9 in recent studies) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with >90% binding occupancy show in vivo efficacy .

Case Study : A 2024 study identified a derivative with a pyrazole ring (IC₅₀ = 0.8 µM against COX-2) using fragment-based drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide
Reactant of Route 2
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N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide

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